6-chloro-7-methyl-2,3-dihydro-1H-indole
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Overview
Description
6-chloro-7-methyl-2,3-dihydro-1H-indole is a heterocyclic compound that belongs to the indole family. Indoles are significant in natural products and drugs due to their biological activities and structural diversity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-methyl-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . For instance, using methanesulfonic acid as a catalyst under reflux conditions in methanol can yield the desired indole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, employing green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-chloro-7-methyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace the chlorine atom or other substituents with different groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2-carboxylic acid derivatives, while substitution reactions can produce various substituted indoles .
Scientific Research Applications
6-chloro-7-methyl-2,3-dihydro-1H-indole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds with potential therapeutic effects.
Medicine: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-7-methyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-chloro-2,3-dihydro-1H-indole: Lacks the methyl group at the 7th position.
7-methyl-2,3-dihydro-1H-indole: Lacks the chlorine atom at the 6th position.
2,3-dihydro-1H-indole: Lacks both the chlorine and methyl groups.
Uniqueness
6-chloro-7-methyl-2,3-dihydro-1H-indole is unique due to the presence of both the chlorine and methyl groups, which can influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications .
Properties
Molecular Formula |
C9H10ClN |
---|---|
Molecular Weight |
167.63 g/mol |
IUPAC Name |
6-chloro-7-methyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H10ClN/c1-6-8(10)3-2-7-4-5-11-9(6)7/h2-3,11H,4-5H2,1H3 |
InChI Key |
AYTFLINGDXMBAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1NCC2)Cl |
Origin of Product |
United States |
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